molecular formula C10H9ClN2O2 B1295446 Ethyl 2-chloro-3-cyano-6-methylisonicotinate CAS No. 40108-12-1

Ethyl 2-chloro-3-cyano-6-methylisonicotinate

Cat. No.: B1295446
CAS No.: 40108-12-1
M. Wt: 224.64 g/mol
InChI Key: XUXBHWPRQGVLRY-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3-cyano-6-methylisonicotinate is a chemical compound with the molecular formula C10H9ClN2O2 and a molecular weight of 224.648 g/mol . It is a derivative of isonicotinic acid and is characterized by the presence of a chloro, cyano, and ethyl ester group on the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-3-cyano-6-methylisonicotinate typically involves the reaction of 2-chloro-6-methylisonicotinic acid with ethyl cyanoformate under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and achieve high yields .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-3-cyano-6-methylisonicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-chloro-3-cyano-6-methylisonicotinate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-3-cyano-6-methylisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro, cyano, and ester groups allows it to form specific interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-chloro-3-cyano-6-methylisonicotinate is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity compared to similar compounds. This makes it valuable in specific research applications where these properties are advantageous .

Properties

IUPAC Name

ethyl 2-chloro-3-cyano-6-methylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-3-15-10(14)7-4-6(2)13-9(11)8(7)5-12/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXBHWPRQGVLRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC(=C1)C)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90193152
Record name Isonicotinic acid, 2-chloro-3-cyano-6-methyl-, ethyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID90193152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40108-12-1
Record name Isonicotinic acid, 2-chloro-3-cyano-6-methyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040108121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 40108-12-1
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108204
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isonicotinic acid, 2-chloro-3-cyano-6-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90193152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 2-CHLORO-3-CYANO-6-METHYLISONICOTINATE
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